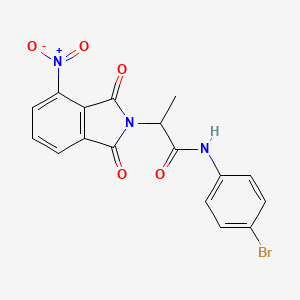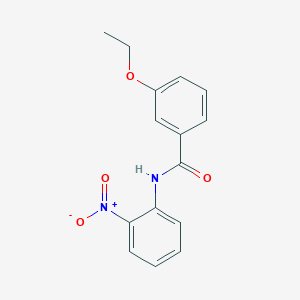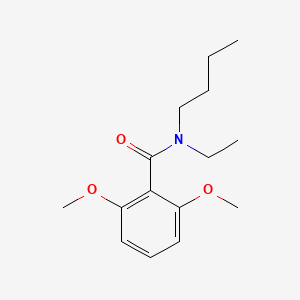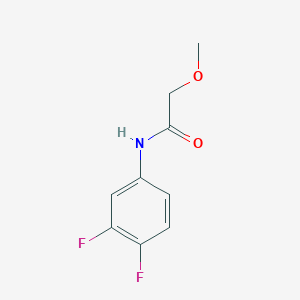
N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Descripción general
Descripción
N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. This compound has gained significant attention due to its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
Mecanismo De Acción
N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide 11-7082 inhibits the activity of NF-κB by blocking the degradation of its inhibitor, IκBα. NF-κB is normally sequestered in the cytoplasm by IκBα. Upon activation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide 11-7082 prevents the degradation of IκBα by inhibiting the activity of the enzyme responsible for its degradation, leading to the suppression of NF-κB-mediated gene expression.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, suppress inflammation, and modulate immune responses. N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide 11-7082 has been shown to modulate the expression of genes involved in cell cycle regulation, DNA repair, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide 11-7082 has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and modify, making it a versatile tool for investigating the role of NF-κB in various biological processes. N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide 11-7082 has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to the use of N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide 11-7082 in lab experiments. It has been shown to have off-target effects on other signaling pathways, and its inhibition of NF-κB can have both beneficial and detrimental effects depending on the context.
Direcciones Futuras
There are several future directions for research involving N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide 11-7082. One area of interest is the development of more selective inhibitors of NF-κB that do not have off-target effects. Another area of interest is the investigation of the role of NF-κB in the development of chronic inflammatory diseases and the potential use of N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide 11-7082 as a therapeutic agent. Additionally, the use of N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide 11-7082 in combination with other drugs or therapies for the treatment of cancer is an area of active research.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide 11-7082 has been widely used in scientific research to investigate the role of NF-κB in various biological processes. NF-κB is involved in the regulation of immune and inflammatory responses, cell proliferation, and apoptosis. Dysregulation of NF-κB has been implicated in the development of various diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases. N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide 11-7082 has been shown to inhibit the activity of NF-κB by blocking the degradation of its inhibitor, IκBα, leading to the suppression of NF-κB-mediated gene expression.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5/c1-9(15(22)19-11-7-5-10(18)6-8-11)20-16(23)12-3-2-4-13(21(25)26)14(12)17(20)24/h2-9H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVUFWIICVGCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(2-bromobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3977989.png)
![1-butyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977991.png)
![4-{5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3978006.png)
![N,N-diethyl-4-methoxy-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3978009.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3978015.png)
![4-[5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3978042.png)


![3-[2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B3978067.png)

![methyl 3-({2-[(4-chlorophenyl)thio]propanoyl}amino)-4-methylbenzoate](/img/structure/B3978082.png)


![ethyl 2,5-dimethyl-4-oxo-2-phenyl-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B3978092.png)